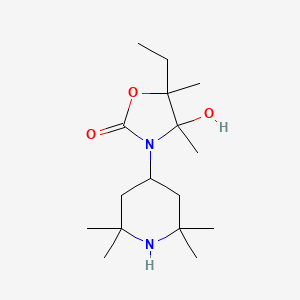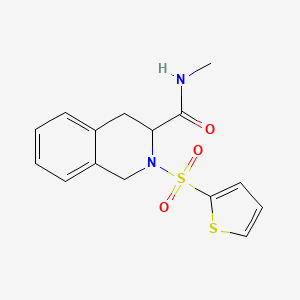![molecular formula C24H20BrClN4O2S B14947983 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B14947983.png)
2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a bromophenoxy group, and a chlorophenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The bromophenoxy group is introduced via a nucleophilic substitution reaction, where 4-bromophenol reacts with a suitable alkylating agent. The final step involves the formation of the acetamide moiety through an amide coupling reaction between the triazole derivative and 4-chlorophenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenoxy and chlorophenyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromophenyl)acetamide
- **2-({5-[(4-fluorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide
Uniqueness
The unique combination of the bromophenoxy, triazole, and chlorophenylacetamide groups in 2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C24H20BrClN4O2S |
|---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
2-[[5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H20BrClN4O2S/c1-16-4-2-3-5-21(16)30-22(14-32-20-12-6-17(25)7-13-20)28-29-24(30)33-15-23(31)27-19-10-8-18(26)9-11-19/h2-13H,14-15H2,1H3,(H,27,31) |
InChI Key |
SFQWSMSGZZTFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947907.png)

![(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B14947923.png)


![2-Chloro-3-[(4-methylphenyl)sulfinyl]bicyclo[2.2.1]heptane](/img/structure/B14947943.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B14947948.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14947952.png)
![Methyl 2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(2-phenylhydrazinyl)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14947956.png)
![ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14947964.png)
![4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine](/img/structure/B14947965.png)
![4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide](/img/structure/B14947974.png)
